![molecular formula C7H4FIN2 B1278781 4-Amino-2-fluoro-5-iodobenzonitrile CAS No. 380241-60-1](/img/structure/B1278781.png)
4-Amino-2-fluoro-5-iodobenzonitrile
Overview
Description
4-Amino-2-fluoro-5-iodobenzonitrile is a chemical compound with the molecular formula C7H4FIN2 . It is a white to brown solid and is used for research purposes.
Molecular Structure Analysis
The InChI code for 4-Amino-2-fluoro-5-iodobenzonitrile is 1S/C7H4FIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
4-Amino-2-fluoro-5-iodobenzonitrile has a molecular weight of 262.03 g/mol . It is a white to brown solid and should be stored at +4°C .Scientific Research Applications
Synthesis of Complex Molecules
4-Amino-2-fluoro-5-iodobenzonitrile can be used as a building block in the synthesis of more complex molecules. Its unique structure, which includes both a fluorine and an iodine atom, allows it to participate in a variety of chemical reactions .
Preparation of 4-Phenoxy Benzamide Riboside
This compound participates in the preparation of 4-phenoxy benzamide riboside, a key intermediate formed during the chemical synthesis of 4-phenoxybenzamide adenine dinucleotide .
Synthesis of 5-Substituted-3-Amino Indazoles
4-Amino-2-fluoro-5-iodobenzonitrile may be used in the synthesis of 5-substituted-3-amino indazoles . Indazoles are a class of organic compounds that have a wide range of applications in medicinal chemistry.
Synthesis of 5-Iodo-1-Methyl-1H-Indazol-3-Amine
This compound can also be used in the synthesis of 5-iodo-1-methyl-1H-indazol-3-amine . This is another example of how 4-Amino-2-fluoro-5-iodobenzonitrile can be used to create complex molecules with potential applications in various fields.
Hydroamination-Double Hydroarylation
4-Amino-2-fluoro-5-iodobenzonitrile can be involved in hydroamination-double hydroarylation for the synthesis of fused carbazoles . Carbazoles are a class of organic compounds that are used in a variety of applications, including the production of dyes and drugs.
Cycloisomerizations of Aromatic Homo- and Bis-Homopropargylic Amine / Amide Intermediates
This compound can participate in the cycloisomerizations of aromatic homo- and bis-homopropargylic amine / amide intermediates . This type of reaction can be used to create a variety of complex organic compounds.
Safety and Hazards
properties
IUPAC Name |
4-amino-2-fluoro-5-iodobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDHSOHYAMHUIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451395 | |
Record name | 4-AMINO-2-FLUORO-5-IODOBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
380241-60-1 | |
Record name | 4-Amino-2-fluoro-5-iodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=380241-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-AMINO-2-FLUORO-5-IODOBENZONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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